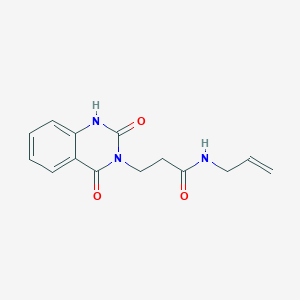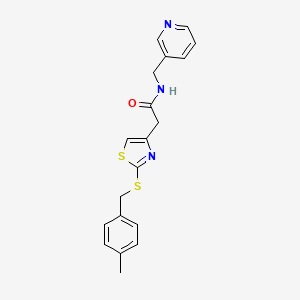
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound is a thiazole derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
- Antitumor Evaluation of Heterocyclic Compounds : A study explored the synthesis of various heterocyclic derivatives, including those with thiazole and pyridine rings, starting from compounds like 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds showed significant antiproliferative activity against human cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010).
Anticancer Properties
- Functionalized Pyridine Linked Thiazole Derivatives : Research on new pyridine linked thiazole derivatives revealed promising anticancer activity, particularly against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines. This study highlighted the potential of thiazole compounds in anticancer therapy (Alqahtani et al., 2020).
Synthesis and Modeling for Antioxidant Agents
- 5-Arylazo-2-Chloroacetamido Thiazole Derivatives : A study synthesized 5-arylazo-2-chloroacetamido thiazole derivatives and evaluated their antioxidant efficacy. These compounds were analyzed using quantum chemical calculations and molecular docking to estimate their antioxidant activity, demonstrating potential as antioxidant agents (Hossan, 2020).
Discovery of Clinical Candidates
- Aqueous-Soluble ACAT-1 Inhibitor : A particular compound, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide, was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), showing potential for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Kinase Inhibitory and Anticancer Activities
- Thiazolyl N-Benzyl-Substituted Acetamide Derivatives : Research on N-benzyl substituted acetamide derivatives containing thiazole showed inhibitory activities against Src kinase. Some derivatives exhibited significant inhibition of cell proliferation in various cancer cell lines, highlighting their potential in cancer therapy (Fallah-Tafti et al., 2011).
Application in Fluorescent Probes
- Synthesis of Imidazo[1,2-a]pyridines for Mercury Ion Detection : A study reported the synthesis of imidazo[1,2-a]pyridine derivatives, which were efficient fluorescent probes for mercury ion detection in various solutions, showcasing their application in environmental monitoring (Shao et al., 2011).
Synthesis of Diverse Heterocycles
- Synthesis of N-Substituted Arylidene, Pyrazole, and Thioxopyrimidine Derivatives : Research focused on synthesizing a series of novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives. These compounds were tested for antimicrobial activities, indicating their potential in pharmaceutical applications (Hawas et al., 2012).
Antioxidant and Antitumor Evaluation
- New N-Substituted-2-Amino-1,3,4-Thiadiazoles : The synthesis and evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles demonstrated antioxidant and antitumor activities, suggesting their potential in medical applications (Hamama et al., 2013).
Eigenschaften
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-4-6-15(7-5-14)12-24-19-22-17(13-25-19)9-18(23)21-11-16-3-2-8-20-10-16/h2-8,10,13H,9,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJPNZXCMJMXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


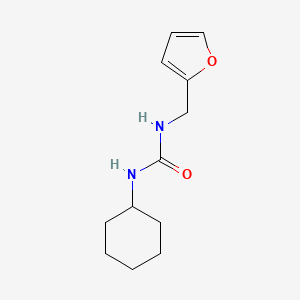
![4-amino-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2916155.png)

![2-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2916157.png)
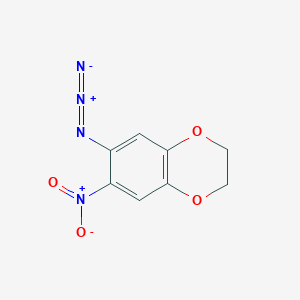
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2916163.png)
![2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2916166.png)
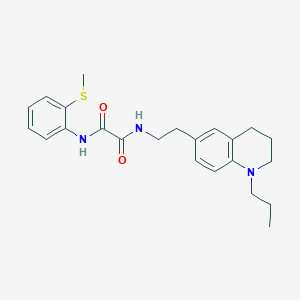
![[2-Oxo-2-(2-phenylethylamino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2916169.png)
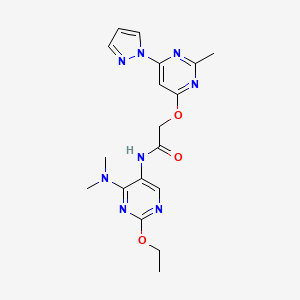
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2916171.png)

